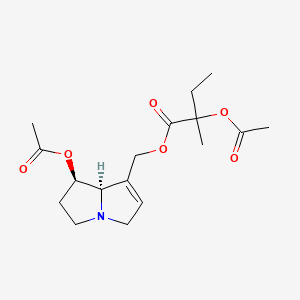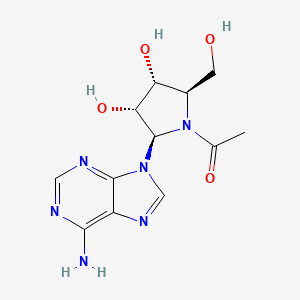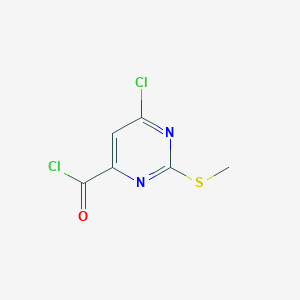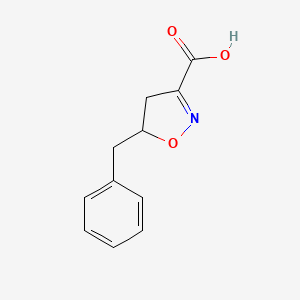
4-Chloro-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-hydroxybutanamide is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanamide, featuring a chlorine atom and a hydroxyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybutanamide typically involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often includes steps like purification and crystallization to obtain the final product in a high-purity form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of 4-chloro-3-oxobutanamide.
Reduction: Formation of 3-hydroxybutanamide or 4-amino-3-hydroxybutanamide.
Substitution: Formation of 4-azido-3-hydroxybutanamide or 4-cyano-3-hydroxybutanamide
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Chloro-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-hydroxybutyronitrile: Similar structure but with a nitrile group instead of an amide.
3-Hydroxybutanamide: Lacks the chlorine atom, affecting its reactivity and applications.
4-Amino-3-hydroxybutanamide: Contains an amino group instead of a chlorine atom, altering its chemical properties
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its importance .
Eigenschaften
CAS-Nummer |
51499-71-9 |
|---|---|
Molekularformel |
C4H8ClNO2 |
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
4-chloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H8ClNO2/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8) |
InChI-Schlüssel |
NWQXZIZIZSQPHR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)





![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)





